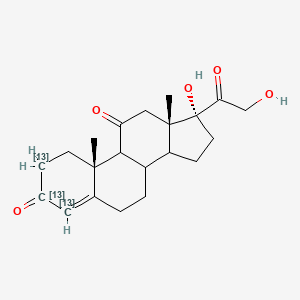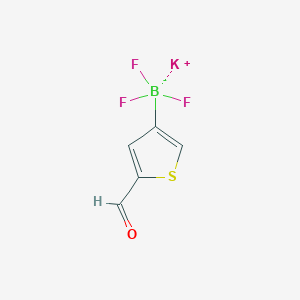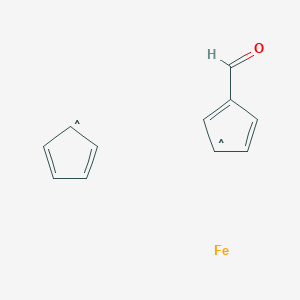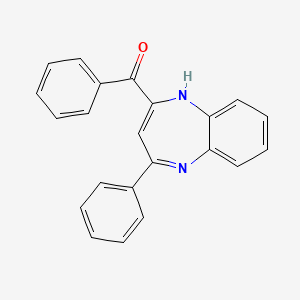
Cortisone-13C3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cortisone-13C3 is a stable isotope-labeled compound of cortisone, where three carbon atoms are replaced with carbon-13 isotopes. Cortisone itself is an oxidized metabolite of cortisol, a glucocorticoid hormone produced by the adrenal cortex. It is known for its immunosuppressive and anti-inflammatory properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cortisone-13C3 typically involves the incorporation of carbon-13 isotopes into the cortisone molecule. This can be achieved through various synthetic routes, including the use of labeled precursors in the synthesis of cortisone. One common method involves the use of 13C-labeled glucose as a starting material, which is then converted into cortisone through a series of chemical reactions .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using labeled precursors. The process includes multiple steps of chemical reactions, purification, and quality control to ensure the incorporation of carbon-13 isotopes at the desired positions. The final product is typically purified using chromatographic techniques and characterized using mass spectrometry .
Analyse Des Réactions Chimiques
Types of Reactions
Cortisone-13C3 undergoes various chemical reactions, including:
Oxidation: Cortisone can be oxidized to form other metabolites.
Reduction: It can be reduced to form cortisol.
Substitution: Various functional groups can be substituted on the cortisone molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are used for substitution reactions.
Major Products Formed
Oxidation: Formation of 11-dehydrocorticosterone.
Reduction: Formation of cortisol.
Substitution: Formation of various cortisone derivatives.
Applications De Recherche Scientifique
Cortisone-13C3 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of cortisone metabolism.
Biology: Helps in studying the biological effects of cortisone and its interaction with various biomolecules.
Medicine: Used in pharmacokinetic studies to understand the distribution, metabolism, and excretion of cortisone in the body.
Industry: Employed in the development of new drugs and therapeutic agents
Mécanisme D'action
Cortisone-13C3 exerts its effects by binding to the glucocorticoid receptor, which leads to changes in gene expression. This binding inhibits pro-inflammatory signals and promotes anti-inflammatory signals. The molecular targets include various transcription factors and enzymes involved in the inflammatory response. The pathways involved include the inhibition of phospholipase A2, reduction of arachidonic acid derivatives, and modulation of NF-Kappa B activity .
Comparaison Avec Des Composés Similaires
Cortisone-13C3 can be compared with other similar compounds such as:
Cortisol: The active form of cortisone, which has similar anti-inflammatory properties but differs in its metabolic pathways.
Prednisolone: A synthetic glucocorticoid with similar anti-inflammatory effects but different potency and duration of action.
Hydrocortisone: Another glucocorticoid with similar properties but different pharmacokinetics
This compound is unique due to its stable isotope labeling, which allows for precise tracking and quantification in metabolic studies. This makes it a valuable tool in scientific research and drug development .
Propriétés
Formule moléculaire |
C21H28O5 |
|---|---|
Poids moléculaire |
363.4 g/mol |
Nom IUPAC |
(10R,13S,17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,11-dione |
InChI |
InChI=1S/C21H28O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h9,14-15,18,22,26H,3-8,10-11H2,1-2H3/t14?,15?,18?,19-,20-,21-/m0/s1/i5+1,9+1,13+1 |
Clé InChI |
MFYSYFVPBJMHGN-FTFXCUAESA-N |
SMILES isomérique |
C[C@]12C[13CH2][13C](=O)[13CH]=C1CCC3C2C(=O)C[C@]4(C3CC[C@@]4(C(=O)CO)O)C |
SMILES canonique |
CC12CCC(=O)C=C1CCC3C2C(=O)CC4(C3CCC4(C(=O)CO)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Dimethyl 3-(4-methylbenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1,2-dicarboxylate](/img/structure/B12053593.png)



![4-[(E)-{2-[(3-bromophenyl)carbonyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate](/img/structure/B12053632.png)
![1-[(5E)-5-({3-[4-(allyloxy)-2-methylphenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B12053634.png)
![4-({(E)-[4-(Benzyloxy)phenyl]methylidene}amino)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12053646.png)
![4-methylbenzaldehyde [3-methyl-7-(1-naphthylmethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B12053654.png)

